Monobenzyl 2-phenylmalonate Monobenzyl 2-phenylmalonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14346502
InChI: InChI=1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)/p-1
SMILES:
Molecular Formula: C16H13O4-
Molecular Weight: 269.27 g/mol

Monobenzyl 2-phenylmalonate

CAS No.:

Cat. No.: VC14346502

Molecular Formula: C16H13O4-

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Monobenzyl 2-phenylmalonate -

Specification

Molecular Formula C16H13O4-
Molecular Weight 269.27 g/mol
IUPAC Name 3-oxo-2-phenyl-3-phenylmethoxypropanoate
Standard InChI InChI=1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)/p-1
Standard InChI Key QSBAHMROFICXDC-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Monobenzyl 2-phenylmalonate, systematically named 2-phenylpropanedioic acid hydrogen 1-phenylmethyl ester, features a malonic acid backbone substituted with a phenyl group at the α-position and a benzyl ester at one carboxyl group. Its IUPAC name reflects this structure: 3-(benzyloxy)-3-oxo-2-phenylpropanoic acid. Key synonyms include monobenzyl phenylmalonate and benzyl hydrogen phenylmalonate .

Structural Insights

  • Molecular Geometry: The molecule adopts a planar configuration at the malonic core, with steric hindrance between the benzyl and phenyl groups influencing reactivity.

  • Tautomerism: The free carboxyl group enables keto-enol tautomerism, though the keto form predominates under standard conditions .

Synthesis and Manufacturing Processes

Traditional Alkali Metal-Mediated Carbonation

The foundational synthesis route, detailed in US2881209A, involves:

  • Sodium Dispersion Reaction: Finely dispersed sodium (<25 µm) reacts with chlorobenzene in toluene at 25–30°C to form phenylsodium .

  • Metalation: Refluxing phenylsodium with toluene generates benzylsodium.

  • Carbonation: Controlled introduction of CO₂ at 30–60°C yields phenylmalonic acid disodium salt.

  • Esterification: Treating the acid with benzyl alcohol under acidic conditions produces the monoester .

Critical Parameters:

  • Particle size of sodium (<25 µm) ensures reaction efficiency.

  • CO₂ addition rate and temperature prevent decarboxylation .

Transition State Carbanion Method (CN103864610A)

A modern approach utilizes phenylacetate compounds and alkali metal-organic amine salts:

  • Carbanion Formation: Phenylacetate reacts with an alkali metal salt (e.g., NaHMDS) at -30–50°C to generate a carbanion intermediate.

  • CO₂ Insertion: Carbonic acid gas introduces the malonic carboxyl group.

  • Selective Esterification: Benzyl chloride or bromide selectively esters one carboxyl group .

Advantages:

  • Higher selectivity (≥85% yield).

  • Reduced side products compared to traditional routes .

Table 1: Synthesis Method Comparison

ParameterAlkali Metal Route Carbanion Route
Yield60–70%85–90%
Reaction Time6–8 hours3–4 hours
ByproductsPhenylacetic acid<5% impurities
ScalabilityIndustrial-scaleLab-scale optimized

Physicochemical Properties

Thermal and Spectral Data

  • Melting Point: 64–66°C .

  • Predicted Boiling Point: 432.1±33.0°C (atmospheric pressure) .

  • Density: 1.258±0.06 g/cm³ .

  • pKa: 2.97±0.10 (carboxyl proton) .

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (DMF, DMSO); limited solubility in water (<0.1 g/L at 25°C).

  • Stability: Sensitive to alkaline conditions (risk of ester hydrolysis) and UV light (benzyl group degradation) .

Applications in Organic Synthesis

Asymmetric Catalysis

Monobenzyl 2-phenylmalonate serves as a chiral precursor in Rh-catalyzed hydrogenations, enabling enantioselective synthesis of β-amino acids .

Polymer Chemistry

The compound’s dual functionality facilitates its use in:

  • Step-Growth Polymerization: Copolymerization with diols produces biodegradable polyesters.

  • Crosslinking Agents: Enhances thermoset resin rigidity in epoxy systems .

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